N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
A study by Palkar et al. (2017) highlights the synthesis of novel analogs related to the chemical structure of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study also discussed the cytotoxic activity of these compounds against mammalian Vero cell line, indicating non-cytotoxic concentrations at which antibacterial activity is exhibited (Palkar et al., 2017).
Antimicrobial Activities
Mhaske et al. (2011) conducted research on substituted thiazole carboxamides, closely related to the chemical compound . Their study synthesized N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives and evaluated their antimicrobial activities. The study found that these compounds were effective against Gram-positive bacteria S. aureus, B. Subtilis, and Gram-negative bacteria E. coli and P. aeruginosa (Mhaske et al., 2011).
Inhibitors of Stearoyl-CoA Desaturase-1
A study by Uto et al. (2009) investigated derivatives of benzamides, closely related to the chemical structure , as inhibitors of stearoyl-CoA desaturase-1 (SCD-1). Their research led to the identification of compounds with significant inhibitory effects on both murine and human SCD-1, demonstrating potential therapeutic applications in diseases related to SCD-1 activity (Uto et al., 2009).
Synthesis and Characterisation Studies
Spoorthy et al. (2021) conducted a study involving the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, related to the chemical structure of interest. Their study focused on characterizing these analogs and evaluating their anti-microbial activity, which is significant for understanding the potential applications of such compounds (Spoorthy et al., 2021).
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-14-5-7-15(8-6-14)10-16-11-20-19(24-16)21-18(22)17-9-12(2)23-13(17)3/h5-9,11H,4,10H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHAZKQSLOSUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.